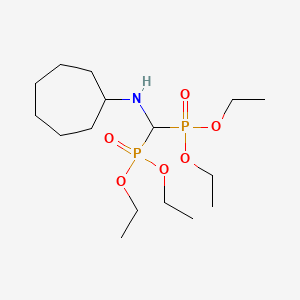
Tetraethyl Incandronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyl Incandronate is an organic compound that belongs to the class of phosphonates It is characterized by the presence of two phosphonate groups attached to a methylene bridge, which is further connected to a cycloheptylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl Incandronate typically involves the reaction of tetraethyl methylenediphosphonate with cycloheptylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the temperature is maintained at around 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality of the final product. The reaction conditions are carefully monitored, and the product is purified using techniques such as distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Tetraethyl Incandronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives .
Aplicaciones Científicas De Investigación
Tetraethyl Incandronate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving phosphonate metabolism.
Medicine: Explored for its potential use in drug development, especially for conditions related to bone metabolism and cancer.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of Tetraethyl Incandronate involves its interaction with specific molecular targets, such as enzymes involved in phosphonate metabolism. The compound can inhibit these enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the specific pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- Tetraethyl methylenediphosphonate
- Tetramethyl methylenediphosphonate
- Bis(diethoxyphosphinyl)methane
Uniqueness
Tetraethyl Incandronate is unique due to the presence of the cycloheptylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
Propiedades
Fórmula molecular |
C16H35NO6P2 |
|---|---|
Peso molecular |
399.40 g/mol |
Nombre IUPAC |
N-[bis(diethoxyphosphoryl)methyl]cycloheptanamine |
InChI |
InChI=1S/C16H35NO6P2/c1-5-20-24(18,21-6-2)16(25(19,22-7-3)23-8-4)17-15-13-11-9-10-12-14-15/h15-17H,5-14H2,1-4H3 |
Clave InChI |
OJWJPSDEEWTQIZ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(NC1CCCCCC1)P(=O)(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















